5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both indole and thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a fundamental structure in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in several bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multicomponent reactions (MCRs) that are efficient and sustainable . One common method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with thioamides under specific conditions to form the desired thiazole derivative . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, are often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting proteins involved in this process, such as FtsZ . The compound’s anticancer activity may be attributed to its ability to interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 1H-indole-3-carbaldehyde share the indole moiety and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-2-amines also share the thiazole ring and have comparable chemical properties.
Uniqueness
What sets 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine apart is the combination of both indole and thiazole rings in a single molecule. This unique structure contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H13N3S |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H13N3S/c1-7-11(12-8(2)17-13(14)16-12)9-5-3-4-6-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16) |
InChI Key |
BQPCKAMFBKBUND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(SC(=N3)N)C |
solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.